![molecular formula C19H13F4N3O2 B2733865 8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034348-74-6](/img/structure/B2733865.png)
8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Description
The compound “8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains several functional groups, including a benzoyl group and a pyrimidinone group .
Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of the benzoyl group suggests potential reactivity at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of fluorine atoms could potentially influence its properties, as fluorine is highly electronegative .Scientific Research Applications
Pharmaceuticals
The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The compound could be used in the synthesis of various pharmaceuticals due to its trifluoromethyl group .
Agrochemicals
Similar to its role in pharmaceuticals, the trifluoromethyl group is also significant in agrochemicals . The compound could be used in the development of new agrochemicals .
Materials Science
The trifluoromethylation of carbon-centered radical intermediates is a key process in materials science . The compound could be used in the synthesis of materials that require trifluoromethylation .
Organic Synthesis
α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . The compound could be used as an intermediate in organic synthesis .
C–F Bond Activation
The compound could be utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2’-type substitution, cationic S N 1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups . The compound could be used in these reactions .
properties
IUPAC Name |
13-fluoro-5-[2-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2/c20-11-5-6-16-24-15-7-8-25(10-13(15)18(28)26(16)9-11)17(27)12-3-1-2-4-14(12)19(21,22)23/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKYIQOXBKKUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
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